ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound “ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains several functional groups, including a cyano group, an isoindoline group, and a pyridine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . Another study reported the synthesis of novel 2- (3- (2- (1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods such as HNMR, CNMR, and FT-IR . The crystal structure of a related compound, C11H9NO4, consists of infinite one-dimensional polymeric chains due to intermolecular O—H⋯O hydrogen bonds between the carboxylate and carbonyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensation reactions . For example, N-substituted benzylidene/methylene-2- (1,3-dioxo isoindolin-2-yl) acetohydrazide was reacted with mercapto succinic acid in dimethylformamide (DMF) as solvent and using anhydrous zinc chloride as a catalyst in a microsynth microwave reactor .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques such as elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Scientific Research Applications
Synthesis and Photophysical Properties
Research on thieno[2,3-b]pyridine derivatives, closely related to the specified compound, involves detailed synthesis routes and studies of their photophysical properties. For instance, Ershov et al. (2019) presented a study on the step-by-step synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. They investigated the spectral-fluorescent properties of these compounds and found correlations with their chemical structures (Ershov et al., 2019).
Cyclization Reactions and Biological Activity Analysis
The cyclization reactions and potential biological activities of thieno[2,3-b]pyridine derivatives have also been explored. Chigorina et al. (2019) synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and performed in silico analysis of their biological activity, highlighting the diverse applications of these compounds in medicinal chemistry (Chigorina et al., 2019).
Fluorescence and Organic Synthesis
The fluorescence properties and organic synthesis applications of ethyl cyanoacetate derivatives, analogous to the compound , offer insights into their utility in developing new materials and chemical sensors. Bardasov et al. (2018) developed a three-component synthesis method for ethyl 4-aryl-2-methyl-5-cyano-6-(dicyanomethylidene)-1,6-dihydropyridine-3-carboxylates, demonstrating their intensive fluorescence in both solution and solid states (Bardasov et al., 2018).
Heterocyclic Chemistry Applications
The synthesis and characterization of novel heterocyclic compounds based on cyanoacetamide derivatives, similar to the target compound, are crucial for the development of new pharmaceuticals and agrochemicals. Bialy and Gouda (2011) explored the synthesis, antitumor, and antioxidant activities of benzothiophenes derived from cyanoacetamide, highlighting the versatility of these compounds in heterocyclic chemistry (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with anisoindoline-1,3-dione nucleus have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Compounds with similar structures, such as those containing anisoindoline-1,3-dione nucleus, have been found to exhibit diverse chemical reactivity and promising applications .
Future Directions
The future directions for research on this compound could include further investigation of its potential biological activities, such as its potential as an acetylcholinesterase inhibitor . Additionally, further studies could explore the synthesis of novel derivatives and their potential applications .
Properties
IUPAC Name |
ethyl 3-cyano-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-2-30-21(29)24-8-7-12-15(9-22)18(31-16(12)10-24)23-17(26)11-25-19(27)13-5-3-4-6-14(13)20(25)28/h3-6H,2,7-8,10-11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZNHZXYIOIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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